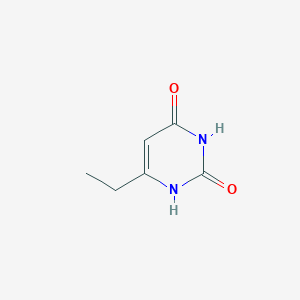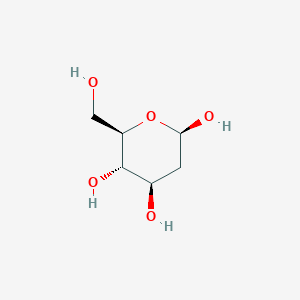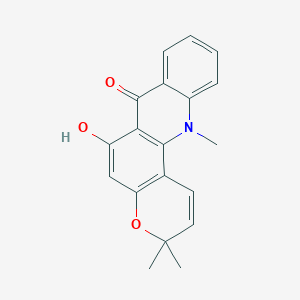
Methyl 2-phenylsulfinylacetate
Vue d'ensemble
Description
Methyl 2-phenylsulfinylacetate is an organic compound used extensively in research and industry. It is a chiral molecule with a molecular formula of C9H10O3S and a molar mass of 198.24 g/mol . It is an important precursor to the synthesis of many pharmaceutical compounds and is widely used as a chiral auxiliary in asymmetric synthesis.
Synthesis Analysis
Methyl 2-phenylsulfinylacetate undergoes facile alkylative elimination under solid-liquid phase-transfer conditions to afford ring-substituted cinnamates . It also undergoes condensation reactions with aldehydes to form vinylic sulfoxides . The anion of methyl 2-phenylsulfinylacetate has been employed in the synthesis of α,β-unsaturated esters .
Molecular Structure Analysis
The molecular structure of Methyl 2-phenylsulfinylacetate is represented by the SMILES string COC(=O)CS(=O)c1ccccc1 . The InChI key for the compound is JPPXZUDQIXZLIL-UHFFFAOYSA-N .
Chemical Reactions Analysis
Methyl 2-phenylsulfinylacetate undergoes various chemical reactions. It undergoes alkylative elimination under solid-liquid phase-transfer conditions to afford ring-substituted cinnamates . It also undergoes condensation reactions with aldehydes to form vinylic sulfoxides .
Physical And Chemical Properties Analysis
Methyl 2-phenylsulfinylacetate is a solid at room temperature . It has a boiling point of 130-131 °C/0.5 mmHg and a melting point of 52-54 °C . The molecular weight of the compound is 198.24 g/mol .
Applications De Recherche Scientifique
Synthesis of α,β-Unsaturated Esters
The anion of Methyl 2-phenylsulfinylacetate has been employed in the synthesis of α,β-unsaturated esters . These esters are important in organic chemistry as they are often used as building blocks in the synthesis of various organic compounds.
Formation of Vinylic Sulfoxides
Methyl 2-phenylsulfinylacetate undergoes condensation reactions with aldehydes to form vinylic sulfoxides . Vinylic sulfoxides are valuable intermediates in organic synthesis and have been used in a variety of transformations, including the synthesis of vinyl sulfones, vinyl sulfides, and α,β-unsaturated carbonyl compounds.
Facile Alkylative Elimination
The anion of Methyl 2-phenylsulfinylacetate undergoes facile alkylative elimination under solid-liquid phase-transfer conditions to afford ring-substituted cinnamates . This process is useful in the synthesis of cinnamic acid derivatives, which are important in pharmaceutical and agrochemical industries.
Organic Building Blocks
Methyl 2-phenylsulfinylacetate serves as an organic building block in the synthesis of various organic compounds . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Research and Development
In the field of research and development, Methyl 2-phenylsulfinylacetate is often used in the study of new synthetic methods and reaction mechanisms .
Pharmaceutical Applications
Due to its ability to participate in a variety of chemical reactions, Methyl 2-phenylsulfinylacetate is often used in the synthesis of pharmaceutical compounds .
Propriétés
IUPAC Name |
methyl 2-(benzenesulfinyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-9(10)7-13(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPXZUDQIXZLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930939 | |
| Record name | Methyl (benzenesulfinyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenylsulfinylacetate | |
CAS RN |
14090-83-6 | |
| Record name | Methyl 2-(phenylsulfinyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14090-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (phenylsulphinyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (benzenesulfinyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (phenylsulphinyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction described in the paper for synthesizing substituted cinnamates?
A1: The research by Tamura et al. describes a novel, one-pot synthesis of substituted cinnamates utilizing methyl 2-phenylsulfinylacetate. This method utilizes readily available starting materials and employs mild reaction conditions, making it a potentially advantageous alternative to existing multi-step synthetic routes. The use of solid-liquid phase-transfer catalysis further enhances the practicality of this method for large-scale applications.
Q2: What is the role of methyl 2-phenylsulfinylacetate in this synthetic process?
A2: Methyl 2-phenylsulfinylacetate acts as a key building block in this synthesis. The reaction proceeds through the alkylative elimination of its anion under phase-transfer conditions . The presence of the phenylsulfinyl group facilitates the elimination step, leading to the formation of the desired cinnamate product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















